3,5-Dimethyl-1-(prop-2-yn-1-yl)piperidine
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Overview
Description
3,5-Dimethyl-1-(prop-2-yn-1-yl)piperidine is a piperidine derivative with the molecular formula C10H17N and a molecular weight of 151.25 g/mol . This compound is characterized by the presence of two methyl groups at positions 3 and 5 on the piperidine ring and a prop-2-yn-1-yl group at position 1. It is a valuable building block in organic synthesis due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-1-(prop-2-yn-1-yl)piperidine typically involves the alkylation of 3,5-dimethylpiperidine with propargyl bromide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-1-(prop-2-yn-1-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones, while reduction can produce alkanes .
Scientific Research Applications
3,5-Dimethyl-1-(prop-2-yn-1-yl)piperidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocycles.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-1-(prop-2-yn-1-yl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The prop-2-yn-1-yl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpiperidine: Lacks the prop-2-yn-1-yl group, making it less reactive in certain chemical reactions.
1-(Prop-2-yn-1-yl)piperidine: Lacks the methyl groups at positions 3 and 5, which can influence its steric and electronic properties.
Propargylamine: Contains a primary amine group instead of the piperidine ring, leading to different reactivity and applications.
Uniqueness
3,5-Dimethyl-1-(prop-2-yn-1-yl)piperidine is unique due to the combination of its piperidine ring, methyl groups, and prop-2-yn-1-yl group. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C10H17N |
---|---|
Molecular Weight |
151.25 g/mol |
IUPAC Name |
3,5-dimethyl-1-prop-2-ynylpiperidine |
InChI |
InChI=1S/C10H17N/c1-4-5-11-7-9(2)6-10(3)8-11/h1,9-10H,5-8H2,2-3H3 |
InChI Key |
LQVRDUQCZWXGNU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CN(C1)CC#C)C |
Origin of Product |
United States |
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